

# Foreword: Navigating the Landscape of Novel Chemical Entities

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## Compound of Interest

Compound Name: **4-Bromoquinolin-8-amine**

Cat. No.: **B1375792**

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In the dynamic fields of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Quinoline derivatives, recognized as "privileged structures," have consistently provided a fertile ground for the discovery of potent therapeutic agents and functional materials.<sup>[1]</sup> This guide focuses on a specific, less-documented member of this family: **4-Bromoquinolin-8-amine** (CAS: 1416438-31-7).

Unlike its more extensively studied isomer, 8-Bromoquinolin-4-amine, detailed experimental data for the 4-bromo-8-amino variant is not widely available in peer-reviewed literature. Therefore, this document serves not only as a repository of known information but also as a forward-looking guide for the researcher. By integrating data from chemical suppliers with predictive analyses based on foundational chemical principles and comparisons to closely related analogues, we aim to provide a robust framework for utilizing this compound in future research endeavors. This guide is structured to empower researchers by explaining the causality behind synthetic strategies and highlighting the untapped potential of this molecule.

## Part 1: Core Molecular Attributes and Structural Elucidation

The precise arrangement of functional groups on the quinoline core dictates the molecule's physicochemical properties and its potential for interaction with biological targets. **4-Bromoquinolin-8-amine** features a bromine atom at the electron-deficient C4 position and an electron-donating amine group at the C8 position on the fused benzene ring.

The InChIKey, a hashed representation of the molecule's structure, is HCYKBCVCZOPWGQ-UHFFFAOYSA-N.[\[2\]](#)

## 4-Bromoquinolin-8-amine

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Caption: 2D Structure of **4-Bromoquinolin-8-amine**.

## Physicochemical Data Summary

Quantitative data for **4-Bromoquinolin-8-amine** is sparse. The following table summarizes the available information from chemical suppliers and databases. For comparative context, data for the more thoroughly characterized isomer, 8-Bromoquinolin-4-amine, is also provided.

Table 1: Core Properties of **4-Bromoquinolin-8-amine**

Property	Value	Source(s)
CAS Number	<b>1416438-31-7</b>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	223.07 g/mol	<a href="#">[2]</a>
InChIKey	HCYKBCVCZOPWGQ- UHFFFAOYSA-N	<a href="#">[2]</a>
Purity	Typically ≥95-98% (commercial)	<a href="#">[2]</a> <a href="#">[4]</a>
Storage	Store at 2-8°C, inert atmosphere, keep in dark place	<a href="#">[5]</a>
Physical Appearance	Not reported	
Melting Point	Not reported	
Boiling Point	Not reported	

| Solubility | Not reported; expected to be soluble in DMSO, DMF | |

Table 2: Comparative Data for Isomer 8-Bromoquinolin-4-amine (CAS: 65340-75-2)

Property	Value	Source(s)
Melting Point	<b>187-188 °C</b>	<a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	388.7 °C at 760 mmHg	<a href="#">[6]</a>

| Density | 1.649 g/cm<sup>3</sup> |[\[6\]](#) |

## Part 2: A Proposed Synthetic Pathway

While a definitive, published protocol for the synthesis of **4-Bromoquinolin-8-amine** is not readily available, a logical and chemically sound pathway can be proposed based on

established quinoline chemistry. The most viable strategy involves the late-stage reduction of a nitro-group precursor, a common method for introducing an aromatic amine.[8]

The proposed three-step synthesis starts from commercially available 8-nitroquinoline.



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Caption: Proposed synthetic workflow for **4-Bromoquinolin-8-amine**.

## Hypothetical Step-by-Step Experimental Protocol

This protocol is a predictive model designed to serve as a starting point for laboratory synthesis.

### Step 1: Synthesis of 4-Bromo-8-nitroquinoline

- **Rationale:** The nitro group at C8 is a strong deactivating group, directing electrophilic substitution to the other ring. Bromination of the pyridine ring is challenging, but the C4 position is the most susceptible to attack in this system. N-Bromosuccinimide (NBS) is a common and relatively mild brominating agent for such substrates.
- **Procedure:**
  - To a solution of 8-nitroquinoline (1 equivalent) in glacial acetic acid, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
  - Stir the mixture at 60-80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
  - Neutralize the solution with aqueous sodium bicarbonate until the pH is ~7.

- Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
- Purify the crude product by recrystallization from ethanol to yield 4-bromo-8-nitroquinoline.

### Step 2: Synthesis of **4-Bromoquinolin-8-amine**

- Rationale: The reduction of an aromatic nitro group to a primary amine is a classic and high-yielding transformation. Using a metal in acidic media, such as iron powder in acetic or hydrochloric acid, is a cost-effective and efficient method.[8]
- Procedure:
  - Suspend 4-bromo-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water.
  - Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
  - Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.
  - After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.
  - Concentrate the filtrate under reduced pressure to remove the ethanol.
  - Basify the remaining aqueous solution with aqueous sodium hydroxide to pH > 10 to precipitate the product.
  - Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).
  - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
  - Purify by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure **4-Bromoquinolin-8-amine**.

## Part 3: Predicted Spectroscopic Profile

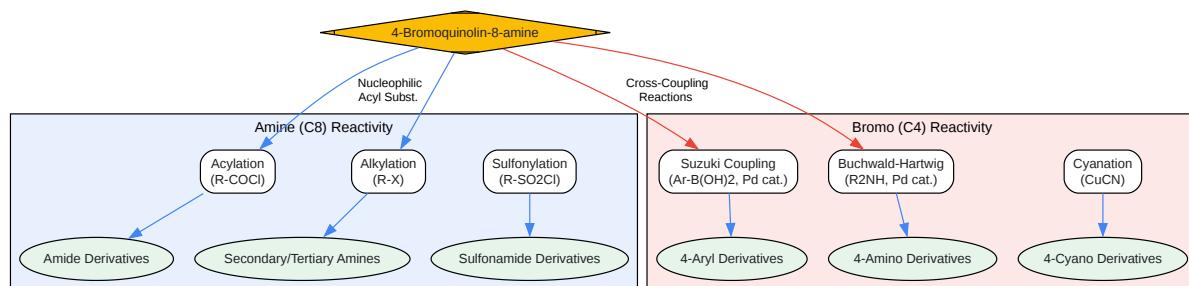
For a novel compound, predicting its spectral characteristics is essential for identification and characterization during synthesis.

- **<sup>1</sup>H NMR Spectroscopy:** The spectrum in CDCl<sub>3</sub> is expected to show distinct signals for the 6 aromatic protons.
  - The protons on the pyridine ring (H2, H3) will appear most downfield. H2 will likely be a doublet coupled to H3. H3 will be a doublet coupled to H2.
  - The protons on the benzene ring (H5, H6, H7) will show a more complex pattern. The amino group at C8 will cause an upfield shift for adjacent protons, particularly H7. H5 will likely be a doublet, H7 a doublet, and H6 a triplet or doublet of doublets.
  - The -NH<sub>2</sub> protons will appear as a broad singlet, typically between 3.5-5.0 ppm, which is exchangeable with D<sub>2</sub>O.
- **<sup>13</sup>C NMR Spectroscopy:** The spectrum will display 9 distinct signals for the carbon atoms of the quinoline core. The carbon bearing the bromine (C4) will be significantly shielded compared to an unsubstituted C4, while the carbons bearing nitrogen (C2, C8a) and the amino group (C8) will have characteristic shifts.
- **Infrared (IR) Spectroscopy:** Key vibrational bands are predicted:
  - N-H stretching: A pair of medium-intensity peaks around 3350-3450 cm<sup>-1</sup> for the primary amine.
  - C=C and C=N stretching: Multiple sharp peaks in the 1500-1620 cm<sup>-1</sup> region, characteristic of the aromatic quinoline core.
  - C-Br stretching: A peak in the fingerprint region, typically around 500-650 cm<sup>-1</sup>.
- **Mass Spectrometry (MS):** The electron impact (EI) or electrospray ionization (ESI) mass spectrum will be critical for confirming the molecular weight.
  - Molecular Ion (M<sup>+</sup>): A prominent peak should be observed at m/z ≈ 222 and 224.

- Isotopic Pattern: Due to the natural abundance of bromine isotopes ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ), the molecular ion will appear as a characteristic doublet ( $\text{M}^+$  and  $\text{M}+2$  peaks) with an intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.

## Part 4: Chemical Reactivity and Derivatization Potential

**4-Bromoquinolin-8-amine** is a bifunctional molecule, offering two distinct sites for chemical modification. This versatility makes it a highly valuable building block for creating diverse chemical libraries.



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